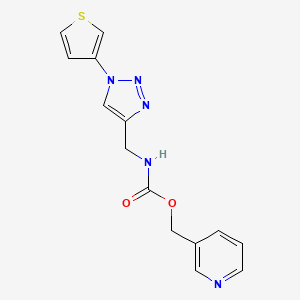
pyridin-3-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl and thiophen-3-yl compounds are often used in the synthesis of various bioactive compounds . They are part of a larger class of compounds known as heterocyclic compounds, which have diverse biological efficiency .
Synthesis Analysis
The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
Chemical Reactions Analysis
In the synthesis of these compounds, new methods, including using nanocatalysts, have attracted the attention of scientists .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of N-Functionalized Ligands and Complexes The synthesis of unsymmetrical N-functionalized triazacyclononane ligands, including structures related to pyridin-3-ylmethyl derivatives, has been explored. These ligands exhibit interesting coordination chemistry with metals like copper, leading to complexes with unique structural and electronic properties, relevant for applications in catalysis and material science (Roger et al., 2014).
Synthesis of Thiophene and Triazole Derivatives Novel thiophene derivatives containing triazole and pyridine moieties have been synthesized and studied for their chemical and electronic properties. These compounds are of interest due to their potential applications in material science and as precursors for pharmaceuticals (Murugavel et al., 2019).
Antimicrobial Activities of Triazole Derivatives Research has focused on the synthesis of new 1,2,4-triazoles and their derivatives, demonstrating significant antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationship of these heterocyclic compounds (Bayrak et al., 2009).
Material Science and Photophysics
Development of Bipolar Host Materials for PhOLEDs Research into pyridine and triazole-based bipolar host materials has led to significant advancements in the field of phosphorescent organic light-emitting diodes (PhOLEDs). Regular tuning of electron-deficient and electron-rich units in these materials has shown promising results in improving device performance (Liu et al., 2018).
Luminescent Lanthanide Ion Complexes The study of thiophene-derivatized ligands and their lanthanide ion complexes has opened new avenues in the field of luminescent materials. These complexes exhibit high quantum yields and are potential candidates for applications in lighting and display technologies (de Bettencourt-Dias et al., 2007).
作用機序
特性
IUPAC Name |
pyridin-3-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(21-9-11-2-1-4-15-6-11)16-7-12-8-19(18-17-12)13-3-5-22-10-13/h1-6,8,10H,7,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEUDWYNCFWXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2641558.png)


![3-Methyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2641562.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2641565.png)
![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)
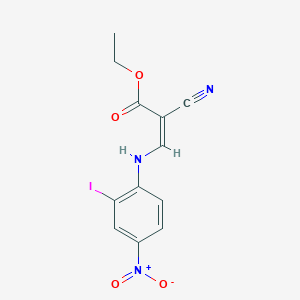
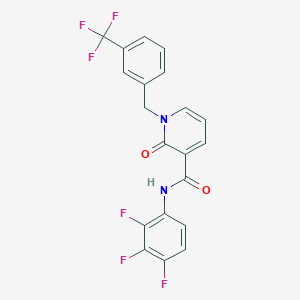
![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2641570.png)
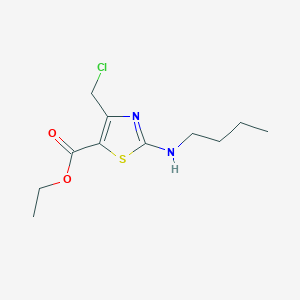
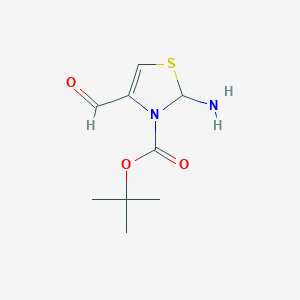
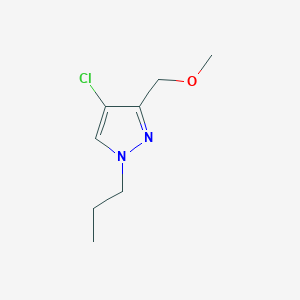
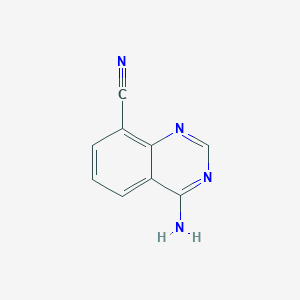
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)